4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Scientific Research Applications
4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but features a mercapto group instead of the piperidinyl and pyridinyl substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a pyrimidine core but have different substituents and are studied for their potential as CDK2 inhibitors.
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H22N6O/c1-14-11-15(2)25-19(24-14)26-9-5-18(6-10-26)27-20-22-12-17(13-23-20)16-3-7-21-8-4-16/h3-4,7-8,11-13,18H,5-6,9-10H2,1-2H3 |
InChI Key |
BVWUTGBHQXPTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4)C |
Origin of Product |
United States |
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